molecular formula C24H25NO5S B2823616 3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797085-88-1

3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No. B2823616
CAS RN: 1797085-88-1
M. Wt: 439.53
InChI Key: PGNOOAPJBLIMLS-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C24H25NO5S and its molecular weight is 439.53. The purity is usually 95%.
The exact mass of the compound 3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Substituted Azetidinones

    Research has been conducted on the synthesis of substituted azetidinones, highlighting the interest in azetidinone scaffolds due to their biological and pharmacological potencies. This includes the design of compounds with sulfonamide rings, indicating the chemical's relevance in medicinal chemistry (Jagannadham et al., 2019).

  • Chemical Modification of Sulfazecin

    Studies have also explored the chemical modification of sulfazecin, leading to the synthesis of azetidinone derivatives with potent antimicrobial activities. This underscores the role of such compounds in developing new antibacterial agents (Kishimoto et al., 1984).

Biological Activities

  • Tubulin-Targeting Antitumor Agents

    The investigation of structure-activity relationships for azetidinones has led to the discovery of potent antiproliferative compounds targeting tubulin, showing promise in cancer therapy (Greene et al., 2016).

  • Cholesterol Absorption Inhibition

    Azetidinone derivatives have been identified as inhibitors of cholesterol absorption, highlighting their potential in treating hypercholesterolemia and related cardiovascular diseases (Rosenblum et al., 1998).

Material Science and Photodynamic Therapy

  • Poly(arylene ether sulfone)s as Proton Exchange Membranes

    Research on sulfonated poly(arylene ether sulfone) copolymers, which might involve similar sulfonyl chemistry, indicates applications in fuel cell technology due to their proton conductivity (Kim et al., 2008).

  • Photodynamic Therapy for Cancer Treatment

    The development of zinc phthalocyanine derivatives for photodynamic therapy shows the application of such compounds in medical treatments, focusing on cancer therapy through singlet oxygen generation (Pişkin et al., 2020).

properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-29-18-8-10-19(11-9-18)31(27,28)20-15-25(16-20)24(26)14-12-22-21-6-4-3-5-17(21)7-13-23(22)30-2/h3-11,13,20H,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNOOAPJBLIMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxynaphthalen-1-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)propan-1-one

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